molecular formula C25H33N7O4 B12586718 Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-

Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]-

Cat. No.: B12586718
M. Wt: 495.6 g/mol
InChI Key: NLEPHRGVMDOANV-UHFFFAOYSA-N
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Description

Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- is a complex organic compound known for its significant applications in medicinal chemistry. This compound is characterized by its unique structure, which includes a quinazoline moiety, a morpholine ring, and a pyrimidine ring. It is often studied for its potential therapeutic properties, particularly in the field of oncology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- involves multiple steps, starting from readily available starting materials. The process typically includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core is synthesized through a series of reactions involving the condensation of anthranilic acid derivatives with formamide or its equivalents.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazoline core is replaced by a morpholine moiety.

    Attachment of the Pyrimidine Ring: The pyrimidine ring is attached through a coupling reaction, often facilitated by palladium-catalyzed cross-coupling techniques.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the morpholine ring can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, often under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinazoline N-oxides, reduced quinazoline derivatives, and substituted quinazoline compounds.

Scientific Research Applications

Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer agent, particularly in targeting tyrosine kinases.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as tyrosine kinases. By binding to the ATP-binding site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that promote cell proliferation and survival. This makes it a promising candidate for the treatment of cancers that are driven by overactive tyrosine kinases.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as a tyrosine kinase inhibitor.

    Erlotinib: Similar in structure and function, also targeting tyrosine kinases.

    Lapatinib: A dual tyrosine kinase inhibitor targeting both EGFR and HER2.

Uniqueness

Pentanamide, N-[5-[[6-methoxy-7-[3-(4-morpholinyl)propoxy]-4-quinazolinyl]amino]-2-pyrimidinyl]- stands out due to its unique combination of structural features, including the morpholine ring and the pyrimidine moiety. These features contribute to its distinct binding properties and potential therapeutic applications.

Properties

Molecular Formula

C25H33N7O4

Molecular Weight

495.6 g/mol

IUPAC Name

N-[5-[[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino]pyrimidin-2-yl]pentanamide

InChI

InChI=1S/C25H33N7O4/c1-3-4-6-23(33)31-25-26-15-18(16-27-25)30-24-19-13-21(34-2)22(14-20(19)28-17-29-24)36-10-5-7-32-8-11-35-12-9-32/h13-17H,3-12H2,1-2H3,(H,28,29,30)(H,26,27,31,33)

InChI Key

NLEPHRGVMDOANV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=NC=C(C=N1)NC2=NC=NC3=CC(=C(C=C32)OC)OCCCN4CCOCC4

Origin of Product

United States

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